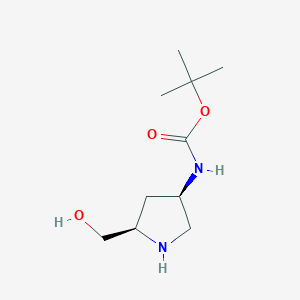

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate is a compound of interest due to its structural complexity and potential as a synthetic intermediate. Its relevance spans across various domains of organic synthesis, particularly in the creation of biologically active molecules. The compound's structure, featuring a pyrrolidine ring substituted with a tert-butyl carbamate group and a hydroxymethyl group, exemplifies the stereochemical considerations vital in synthetic organic chemistry.

Synthesis Analysis

The synthesis of tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate can involve multiple steps, including asymmetric synthesis to ensure the desired stereochemistry. For example, a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines has been reported, utilizing nitrile anion cyclization strategies to achieve high yields and enantiomeric excesses, demonstrating the compound's complex synthesis pathway (Chung et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds related to tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate often showcases interesting features such as intramolecular hydrogen bonding, which can significantly impact their chemical behavior and reactivity. Crystallographic studies provide insights into the spatial arrangement of the atoms within the molecule, essential for understanding its reactivity and interaction with other molecules (Naveen et al., 2007).

Applications De Recherche Scientifique

Asymmetric Synthesis and Chemical Properties

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate serves as a significant intermediate in the asymmetric synthesis of various complex molecules. One study highlights its role in the synthesis of all-cis trisubstituted pyrrolidin-2-ones, demonstrating its utility in constructing molecules with precise chiral configurations (Weber et al., 1995). Another research avenue involves its use in photoredox-catalyzed amination processes, highlighting a new cascade pathway for assembling 3-aminochromones under mild conditions, thus broadening its applications in chemical synthesis (Wang et al., 2022).

Key Intermediate for Synthesis of Azasugars

It has been identified as a key intermediate in the synthesis of pyrrolidine azasugars, showcasing its importance in creating polyhydroxylated compounds used in various therapeutic areas (Huang Pei-qiang, 2011).

Enantioselective Synthesis

The compound is instrumental in the enantioselective synthesis of carbocyclic analogues of nucleotides, proving its versatility and importance in the synthesis of biologically relevant molecules (Ober et al., 2004). Its application extends to the efficient synthesis of drug intermediates, showcasing a simple, cost-efficient, and environmentally friendly process (Geng Min, 2010).

Crystal Structure Analysis

Crystal structure analysis of derivatives of tert-butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate reveals intricate hydrogen and halogen bonds, providing insights into its chemical behavior and potential applications in materials science (Baillargeon et al., 2017).

Propriétés

IUPAC Name |

tert-butyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYPGXBZFDWCPC-HTQZYQBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](NC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)

![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)